2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tripyrrolidin-1-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6/c1-2-8-19(7-1)13-16-14(20-9-3-4-10-20)18-15(17-13)21-11-5-6-12-21/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRNQDOTOKYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N3CCCC3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206644 | |
| Record name | 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5794-91-2 | |
| Record name | 2,4,6-Tri-1-pyrrolidinyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine | |
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| Record name | NSC57523 | |
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| Record name | 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine | |
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| Record name | 2,4,6-tris(pyrrolidin-1-yl)-1,3,5-triazine | |
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| Record name | 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine | |
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Advanced Structural Characterization and Analysis
Single Crystal X-ray Diffraction Studies of 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise solid-state structure of a crystalline material. chemicalbook.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to map the electron density throughout the crystal and, from that, infer the atomic positions with high precision. Although specific crystallographic data for this compound is not publicly available in the searched literature, the following sections outline the standard analysis that would be performed.
The initial step in a single-crystal X-ray diffraction study is the determination of the unit cell, which is the fundamental repeating unit of the crystal lattice. This provides the crystal system (e.g., monoclinic, orthorhombic, etc.) and the lattice parameters (the lengths of the unit cell edges a, b, and c, and the angles between them α, β, and γ). For instance, a related compound, 2,4,6-triamino-1,3,5-triazine (melamine), has been reported to crystallize in the monoclinic system. ncats.io A hypothetical data table for this compound, were it to be analyzed, would resemble the following:
Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Illustrative) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 16.20 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1607.8 |
| Z | 4 |
| Calculated density (g/cm³) | 1.190 |
Note: This data is illustrative and not based on published experimental results for the specific compound.
The packing of molecules within the crystal is governed by intermolecular forces. While this compound lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds between the pyrrolidine (B122466) C-H groups and the triazine nitrogen atoms of neighboring molecules are possible. Furthermore, π-stacking interactions between the electron-deficient triazine rings of adjacent molecules could play a significant role in the crystal packing. epa.gov For example, in the crystal structure of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride, π-π stacking is observed with a centroid-to-centroid distance of 3.7578 (8) Å. epa.gov Similar interactions could be anticipated for the title compound.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including triazine derivatives. sielc.comcd-bioparticles.net Different polymorphs can exhibit distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates. cd-bioparticles.net A thorough crystallographic study would involve crystallization from various solvents and under different conditions to explore the potential for polymorphic and pseudopolymorphic forms of this compound.
Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. chemicalbook.com While one-dimensional ¹H and ¹³C NMR provide basic structural information, two-dimensional (2D) NMR techniques are essential for a detailed conformational analysis of this compound.
A suite of 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. fishersci.at For the title compound, COSY would be used to trace the connectivity of protons within each pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It is invaluable for assigning the carbon signals of the pyrrolidine rings based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It would be crucial for connecting the pyrrolidine substituents to the triazine core by showing correlations between the pyrrolidine protons and the triazine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, typically within 5 Å. thermofisher.com NOESY data would provide insights into the preferred solution-state conformation, for instance, by showing correlations between protons on the pyrrolidine rings and the triazine ring, or between adjacent pyrrolidine rings.
The collective data from these experiments would allow for the construction of a detailed model of the solution-state conformation and dynamics of this compound.
Illustrative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H ↔ ¹H (through 2-3 bonds) | Shows proton connectivity within each pyrrolidine ring. |
| HSQC | ¹H ↔ ¹³C (through 1 bond) | Assigns carbons directly attached to protons in the pyrrolidine rings. |
| HMBC | ¹H ↔ ¹³C (through 2-3 bonds) | Connects pyrrolidine protons to triazine carbons, confirming the substitution pattern. |
| NOESY | ¹H ↔ ¹H (through space, < 5 Å) | Reveals spatial proximity of protons, indicating the molecule's 3D shape in solution. |
Note: This table illustrates the expected correlations and the information that would be derived from these experiments.
Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound can be divided into regions corresponding to the vibrations of the triazine ring and the pyrrolidinyl substituents.
Triazine Ring Vibrations: The s-triazine ring has characteristic vibrational modes that are sensitive to the nature of its substituents. Key vibrations include in-plane stretching and bending modes. For amino-substituted triazines, prominent peaks corresponding to the C-N stretching and ring breathing vibrations are typically observed. researchgate.net Theoretical studies on tri-s-triazine and its derivatives show that the parent ring has a characteristic frequency. researchgate.net In related systems, a strong Raman band around 770 cm⁻¹ is assigned to the ring breathing vibration of the triazine ring. researchgate.net Additional peaks in the range of 1230-1580 cm⁻¹ are associated with the stretching vibrations of the carbon-nitrogen heterocycle. nih.gov
Pyrrolidinyl Substituent Vibrations: The pyrrolidine rings will exhibit characteristic C-H stretching vibrations, typically in the 2850-3000 cm⁻¹ region. C-N stretching vibrations associated with the exocyclic bond to the triazine ring are also expected. For secondary amines, N-H stretching of any residual starting material would appear in the 3300-3500 cm⁻¹ region. nih.gov The C-H bending (scissoring and rocking) modes of the methylene (B1212753) groups in the pyrrolidine rings will appear at lower wavenumbers.
Table 2: Tentative Assignment of Characteristic Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Technique(s) |
| 3000 - 2850 | C-H stretching (pyrrolidine CH₂) | FTIR, Raman |
| 1610 - 1550 | C=N and C=C stretching (triazine ring) | FTIR, Raman |
| 1490 - 1400 | CH₂ scissoring (pyrrolidine) | FTIR |
| ~1330 | Asymmetric triazine C-N stretching | Raman |
| 1270 - 1200 | C-N stretching (exocyclic and ring) | FTIR |
| ~1000 | Ring breathing mode (triazine) | Raman |
| ~800 | Out-of-plane ring bending (triazine) | FTIR |
| ~770 | Ring breathing vibration (triazine) | Raman |
This table is a generalized assignment based on data from analogous triazine derivatives. researchgate.netnih.govlongdom.org Precise assignments would require experimental spectra of the target compound, often supported by DFT calculations.
Probing Substituent Effects on Vibrational Frequencies
The electronic and steric properties of the pyrrolidinyl substituents have a discernible effect on the vibrational frequencies of the triazine ring. The pyrrolidinyl group acts as an electron-donating group through the delocalization of the nitrogen lone pair into the triazine ring.
This electron donation affects the bond strengths and, consequently, the vibrational frequencies of the triazine core. Theoretical studies on substituted tri-s-triazines have indicated that substituents generally shift the characteristic frequency of the parent ring to lower wavenumbers. researchgate.net The donation of electron density from the pyrrolidinyl nitrogen to the triazine ring weakens the C=N bonds within the ring while strengthening the exocyclic C-N bond, giving it more double-bond character. This would be reflected in a decrease in the frequency of the triazine ring stretching modes compared to an unsubstituted or electron-withdrawn triazine.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Triazine Ring System
The 1,3,5-triazine (B166579) ring is an electron-deficient heteroaromatic system, which fundamentally governs its reactivity. The presence of three nitrogen atoms significantly reduces the electron density of the ring carbons, making them susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The synthesis of 2,4,6-tris(pyrrolidin-1-yl)-1,3,5-triazine itself is a prime example of the triazine ring's susceptibility to nucleophilic substitution. The common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), readily undergoes sequential substitution of its chlorine atoms with nucleophiles like pyrrolidine (B122466). nih.govnih.govresearchgate.netmdpi.com
The reactivity of the triazine ring towards nucleophilic substitution decreases with each successive substitution. nih.gov This is because the introduction of electron-donating groups, such as the amino groups of the pyrrolidine rings, increases the electron density of the triazine core, making it less electrophilic. researchgate.net Therefore, while the first substitution on cyanuric chloride can often be achieved at low temperatures (e.g., 0 °C), subsequent substitutions typically require higher temperatures to proceed at a reasonable rate. nih.gov
Once fully substituted with pyrrolidine groups, further nucleophilic substitution on the triazine ring of this compound is exceedingly difficult. googleapis.com The strong electron-donating nature of the three pyrrolidinyl groups sufficiently deactivates the ring towards attack by most nucleophiles under normal conditions.
| Reaction Stage | Relative Reactivity | Typical Reaction Conditions |
| First Substitution (on Cyanuric Chloride) | High | 0-5 °C |
| Second Substitution | Moderate | Room Temperature |
| Third Substitution | Low | Elevated Temperatures/Reflux |
| Substitution on this compound | Very Low | Harsh conditions required |
Electrophilic Aromatic Substitution Limitations
Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds. However, the 1,3,5-triazine ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the three nitrogen atoms. chemistrytalk.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The presence of the electron-donating pyrrolidine substituents in this compound somewhat counteracts this deactivation.
Despite the presence of these activating groups, the inherent electron deficiency of the triazine ring system generally prevents classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions from occurring directly on the triazine ring. masterorganicchemistry.com The high energy of the cationic intermediate that would be formed during the reaction makes this pathway unfavorable. chemistrytalk.org Any potential electrophilic attack is more likely to occur on the more electron-rich pyrrolidine rings, if forcing conditions are applied, though this is not a common or well-documented reaction pathway for this specific compound.
Transformations Involving Pyrrolidine Substituents
The pyrrolidine rings attached to the triazine core possess their own characteristic reactivity, primarily centered around the nitrogen atom.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the pyrrolidine rings in this compound are nucleophilic and can participate in reactions with electrophiles. nih.gov This allows for transformations such as N-alkylation and N-acylation.
N-Alkylation: Treatment of this compound with alkylating agents, such as alkyl halides, can lead to the formation of quaternary ammonium salts. This reaction introduces an alkyl group onto the pyrrolidine nitrogen, resulting in a positive charge on the nitrogen atom. The reactivity of the nitrogen towards alkylation is influenced by steric hindrance around the nitrogen atom.
N-Acylation: Similarly, the pyrrolidine nitrogens can react with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. This reaction introduces an acyl group to the nitrogen atom. N-acylation of related amino-triazine compounds has been documented as a method for further functionalization. mdpi.comnih.gov
| Transformation | Reagent Type | Product |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylpyrrolidinyl Triazine |
Ring-Opening Reactions of Pyrrolidine
The pyrrolidine ring is a saturated five-membered heterocycle and is generally stable. beilstein-journals.orgnih.gov Ring-opening reactions of unsubstituted or N-alkylated pyrrolidines are not common and typically require specific conditions or the presence of activating groups. researchgate.net For this compound, the C-N bonds within the pyrrolidine rings are relatively strong, and the attachment to the electron-rich triazine core does not inherently promote ring opening under standard conditions.
While some methods for the ring-opening of pyrrolidines have been developed, they often involve harsh reagents or specific catalytic systems that may also affect other parts of the molecule. researchgate.net There is no specific evidence in the searched literature to suggest that the pyrrolidine rings in this compound are particularly prone to ring-opening reactions under normal laboratory conditions.
Mechanistic Studies of Triazine-Based Reactions
The primary reaction mechanism for the functionalization of the 1,3,5-triazine ring is nucleophilic aromatic substitution (SNAr). acs.orgacs.org This mechanism is particularly relevant to the synthesis of this compound from cyanuric chloride.
The SNAr mechanism for the substitution of a chlorine atom on the triazine ring by a nucleophile (Nu⁻) generally proceeds through a two-step addition-elimination pathway:
Addition of the Nucleophile: The nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the nitrogen atoms of the triazine ring.
Elimination of the Leaving Group: The leaving group (in the case of the synthesis, a chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the triazine ring is restored.
The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents already present on the triazine ring. As mentioned previously, electron-donating substituents decrease the electrophilicity of the ring carbons, thus slowing down the rate of subsequent nucleophilic attacks. nih.gov In some cases, particularly with sulfur nucleophiles, evidence for a single-electron transfer (SET) mechanism, leading to a nucleophilic radical substitution (SRN1), has been observed for triazine derivatives. nih.gov However, for the reaction with amines like pyrrolidine, the SNAr mechanism is the generally accepted pathway.
Computational Investigations of Reaction Pathways
Detailed computational investigations specifically modeling the reaction pathways for the formation and subsequent transformations of this compound are limited. However, theoretical studies on the nucleophilic aromatic substitution (SNAr) reactions of 1,3,5-triazine and its chlorinated precursors provide significant insights.
The formation of this compound proceeds via a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) by pyrrolidine. Computational analyses of similar SNAr reactions on heterocyclic rings suggest that the mechanism can be either a two-step addition-elimination process involving a discrete Meisenheimer complex or a concerted process. nih.gov For many SNAr reactions on heteroaromatic systems, concerted mechanisms are often predicted to be common, particularly with good leaving groups like chloride. nih.gov
The reaction pathway would involve the initial nucleophilic attack of the pyrrolidine nitrogen on one of the electron-deficient carbon atoms of the triazine ring. This is followed by the expulsion of a chloride ion. This process is repeated three times to yield the final trisubstituted product. The reactivity of the triazine ring is significantly influenced by the number of chlorine atoms present. The electron-withdrawing nature of the chlorine atoms makes the ring highly susceptible to nucleophilic attack. As each chlorine is replaced by an electron-donating pyrrolidinyl group, the electron density of the triazine ring increases, which in turn is expected to decrease the rate of subsequent substitutions. frontiersin.org
Computational models, such as Density Functional Theory (DFT), could be employed to map the potential energy surface of this sequential substitution. Such studies would elucidate the structures of transition states and intermediates, providing calculated activation energies for each step. These calculations would likely confirm the decreasing reactivity with each successive substitution.
Kinetic and Thermodynamic Aspects of Transformations
The kinetics of the formation of this compound from cyanuric chloride and pyrrolidine are characterized by a temperature-dependent, stepwise substitution. The substitution of the three chlorine atoms occurs under progressively more rigorous conditions. arkat-usa.org
The first substitution by an amine nucleophile on cyanuric chloride is typically carried out at low temperatures, around 0 °C. frontiersin.orgarkat-usa.orgnih.gov The second substitution requires a higher temperature, often room temperature, and the final substitution necessitates heating. frontiersin.orgarkat-usa.org This sequential reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted triazines. arkat-usa.org
The rate of these nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. The basicity of the amine plays a role, though the reaction is also subject to steric hindrance. dtic.mil The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. ijcmas.com
Below is a representative table illustrating the general temperature conditions for the sequential substitution of cyanuric chloride with amines, which would be analogous to the reaction with pyrrolidine.
| Substitution Step | Typical Reaction Temperature | Product |
| First Substitution | 0 °C | 2-(Pyrrolidin-1-yl)-4,6-dichloro-1,3,5-triazine |
| Second Substitution | Room Temperature | 2,4-Bis(pyrrolidin-1-yl)-6-chloro-1,3,5-triazine |
| Third Substitution | Elevated Temperature (Heating) | This compound |
Kinetic studies on the hydrolysis of cyanuric chloride have shown that the reaction mechanism can shift from SN1 to SN2 depending on the pH, indicating the sensitivity of the triazine core to reaction conditions. researchgate.net Similar detailed kinetic analyses for the aminolysis with pyrrolidine would be necessary to fully elucidate the reaction order and rate constants for each substitution step.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has been instrumental in characterizing the electronic landscape of 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine. These studies offer a quantum mechanical perspective on the molecule's geometry, orbital energies, and charge distribution.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of a molecule. In this compound, the HOMO is predominantly localized on the electron-rich pyrrolidinyl groups, specifically the nitrogen lone pairs, which act as electron-donating centers. nih.gov Conversely, the LUMO is primarily centered on the electron-deficient 1,3,5-triazine (B166579) ring, which serves as an electron-accepting moiety.
Illustrative Data Table: Frontier Molecular Orbital Properties
| Molecular Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | -6.2 | Pyrrolidinyl nitrogen lone pairs |
| LUMO | -1.5 | Triazine ring π* orbitals |
| HOMO-LUMO Gap | 4.7 | N/A |
Disclaimer: The data in this table is illustrative and based on general principles of similarly substituted triazines. Actual values may vary.
The electrostatic potential surface (EPS) map provides a visual representation of the charge distribution across the molecule. For this compound, the EPS map would show regions of negative electrostatic potential (electron-rich) localized around the nitrogen atoms of the central triazine ring, due to their high electronegativity. The pyrrolidinyl groups, particularly their nitrogen atoms, would also contribute to regions of negative potential.
Conversely, regions of positive electrostatic potential (electron-poor) would be expected around the hydrogen atoms of the pyrrolidine (B122466) rings and, to a lesser extent, the carbon atoms of the triazine ring. This distribution of charge is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which govern the compound's behavior in condensed phases.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment.
MD simulations of this compound would reveal the dynamic nature of the pyrrolidinyl substituents. These rings are not static but can undergo puckering and rotation around the C-N bonds connecting them to the triazine core. The flexibility of these rings can lead to a range of accessible conformations in solution at room temperature.
The simulations can quantify the rotational freedom and identify the most populated conformational states. This information is vital for understanding how the molecule might adapt its shape to interact with other molecules or biological targets. The "crab-like" conformations observed in other triazine derivatives suggest that such complex spatial arrangements are possible. rsc.org
Illustrative Data Table: Conformational Dihedral Angles
| Dihedral Angle | Description | Predominant Range (degrees) |
|---|---|---|
| C-C-N-C | Rotation around the triazine-pyrrolidine bond | -30 to +30 |
| N-C-C-C | Puckering of the pyrrolidine ring | -40 to +40 |
Disclaimer: The data in this table is illustrative and based on general principles of similar cyclic systems. Actual values may vary.
The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations in different solvent environments (e.g., polar, such as water, and non-polar, such as hexane) can elucidate these effects.
In a polar solvent, the more polar regions of the molecule, such as the triazine nitrogens, would be expected to form favorable interactions with the solvent molecules. This could stabilize certain conformations over others. In a non-polar solvent, intramolecular interactions would likely play a more dominant role in determining the preferred conformation, and the molecule might adopt a more compact structure. The stability of the compound in aqueous solution over a wide pH range, as seen in similar tris(hydroxyamino)triazines, suggests a high degree of hydrolytic stability. nih.gov
Spectroscopic Property Prediction and Correlation
Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can gain a deeper understanding of the electronic and vibrational properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with Density Functional Theory (DFT), have become standard for calculating NMR parameters. dntb.gov.ua
The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. dntb.gov.ua
Table 1: Illustrative Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Triazine Derivative This table is an illustrative example of how computational data is typically presented and does not represent actual measured values for this compound.
| Atom Position | Calculated Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Triazine C2/4/6 | 165.8 | 166.2 |
| Pyrrolidine Cα | 47.2 | 47.5 |
Computational methods can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. These calculations are typically performed using DFT methods, which determine the second derivatives of the energy with respect to atomic displacements.
The output provides a list of vibrational modes and their corresponding frequencies and intensities. These predicted spectra are invaluable for:
Assigning experimental bands: Specific molecular motions (e.g., C-N stretching, ring breathing) can be assigned to observed peaks in the experimental IR or Raman spectrum.
Confirming molecular structure: A close match between the predicted and experimental spectra provides strong evidence for the proposed structure.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. sci-hub.se For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sci-hub.se
These simulations provide insight into the nature of electronic transitions, such as π→π* or n→π* transitions, within the molecule. mdpi.com By analyzing the molecular orbitals involved in these transitions, researchers can understand how the interplay between the triazine core and the pyrrolidine substituents influences the molecule's interaction with light. Such studies are crucial for designing triazine derivatives with specific optical properties. sci-hub.se
Quantitative Structure-Property Relationship (QSPR) Modeling for Triazine Derivatives
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.gov For triazine derivatives, QSPR modeling can be used to predict properties like lipophilicity, solubility, and chromatographic retention times, which are crucial in various applications. nih.gov
Topological indices are numerical descriptors derived from the molecular graph of a compound, representing its size, shape, branching, and connectivity. nih.govfrontiersin.org They are fundamental to QSPR modeling because they provide a mathematical representation of molecular structure. semanticscholar.org
For a series of triazine derivatives, various topological indices can be calculated and then used to build predictive models. Common indices include:
Wiener Index (W): Based on the sum of distances between all pairs of atoms in the molecule. scialert.net
Molecular Connectivity Indices (χ): Developed by Randic and later expanded by Kier and Hall, these indices describe the degree of branching and connectivity. scialert.net
Electrotopological State (E-state) Indices: These indices combine electronic and topological information to characterize the state of each atom within the molecule. scialert.net
These indices are then correlated with experimental properties using statistical methods like multiple linear regression (MLR). A strong correlation suggests that the topological descriptor captures the essential structural features governing the property of interest. frontiersin.org
Table 2: Examples of Topological Indices Used in QSPR Studies of Triazines This table lists common descriptors and is not based on specific calculations for this compound.
| Topological Index | Type of Information Encoded |
|---|---|
| Wiener Index (W) | Molecular size and compactness |
| Randic Connectivity Index (¹χ) | Degree of branching in the molecular skeleton |
| Balaban Index (J) | Distance-based descriptor of molecular shape |
| Szeged Index (Sz) | Accounts for the distribution of vertices |
By combining calculated molecular descriptors (such as topological indices, quantum chemical descriptors, or steric parameters) with experimental data for a set of related compounds, predictive QSPR models can be developed. jocpr.com Multiple Linear Regression (MLR) and Principal Component Analysis (PCA) are common statistical techniques used to create these models. nih.govresearchgate.net
For triazine derivatives, a typical QSPR model might take the form of a linear equation:
Property = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...
Where 'Property' is the physicochemical parameter being predicted (e.g., retention factor in chromatography), 'c' represents the regression coefficients, and 'Descriptor' refers to a calculated value like a topological index or a quantum chemical parameter (e.g., dipole moment, total energy). nih.govjocpr.com
These models, once validated, can be used to predict the properties of new, unsynthesized triazine derivatives, thereby guiding synthetic efforts toward compounds with desired characteristics. jocpr.com
Advanced Materials Science Applications of 2,4,6 Tris Pyrrolidin 1 Yl 1,3,5 Triazine and Its Derivatives
Applications in Organic Electronics and Optoelectronic Materials
The electron-deficient 1,3,5-triazine (B166579) heterocycle is a foundational component for materials used in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. Its derivatives are widely employed due to their inherent electron-transport capabilities and high thermal stability. researchgate.net
The 1,3,5-triazine core is an excellent electron-accepting unit, making its derivatives highly suitable for use as electron transport (ET) materials in electronic devices. rsc.orgpsu.edu Star-shaped molecules incorporating a central triazine ring have been specifically designed to facilitate efficient electron mobility. rsc.orgresearchgate.net The introduction of various aryl substituents onto the triazine core allows for the modulation of morphological, thermal, and photophysical properties, which in turn influences electron mobility. rsc.orgresearchgate.net
Research has demonstrated that the meta-linkage between a 1,3,5-triazine core and peripheral aryl groups can limit the extension of π-conjugation, leading to high triplet energies, a crucial property for host materials in phosphorescent OLEDs (PhOLEDs). psu.edu For instance, derivatives like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) and 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) exhibit good electron mobilities, on the order of >10⁻⁴ cm² V⁻¹ s⁻¹, making them effective ET-type host materials. psu.edu The electron affinity and ionization potential of these materials can be systematically tuned through chemical modification. researchgate.net
Table 1: Electron Mobility of Selected 1,3,5-Triazine Derivatives
| Compound | Electron Mobility (μe) | Measurement Technique |
|---|---|---|
| T2T | > 10⁻⁴ cm² V⁻¹ s⁻¹ | Time-of-flight |
| T3T | > 10⁻⁴ cm² V⁻¹ s⁻¹ | Time-of-flight |
| TST | > 10⁻⁴ cm² V⁻¹ s⁻¹ | Time-of-flight |
Data sourced from a study on star-shaped 1,3,5-triazine derivatives as electron transport-type host materials. psu.edu
Functionalized 1,3,5-triazine derivatives are extensively researched as components for photo- and electroluminescent materials. rsc.org The star-shaped architecture, common for these molecules, gives rise to unique photoluminescent properties. rsc.org The emission characteristics can be controlled by the choice of substituents attached to the triazine core. For example, attaching electron-donating N,N-dialkyl groups can enhance the electron flow towards acceptor moieties within the molecule, influencing its fluorescent properties. nih.gov
Derivatives have been synthesized that exhibit a range of luminescent behaviors, including two-photon absorption (TPA) and two-photon excited fluorescence (TPEF). rsc.orgmdpi.com The solvent polarity can also play a significant role, with some triazine-based chromophores showing positive solvatochromism, where the emission wavelength shifts with increasing solvent polarity. nih.gov The development of triazine-based materials extends to those with thermally activated delayed fluorescence (TADF), which are crucial for creating highly efficient OLEDs. rsc.org
Table 2: Luminescent Properties of Triazine-Tetrazole Conjugates
| Compound Series | Emission Wavelength Range | Key Feature |
|---|---|---|
| 10a–l | 375–412 nm | Phenyl ring separates fluorophore moieties, leading to a bathochromic shift. nih.gov |
| 15a–h | 353–375 nm | Direct conjugation of heterocycles. nih.gov |
Data from a study on the luminescent properties of s-tetrazine derivatives conjugated with a 4H-1,2,4-triazole ring, highlighting the n→π transitions as the source of fluorescence. nih.gov*
The unique optoelectronic properties of triazine-based molecules have made them valuable components in various photovoltaic technologies, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). nih.govmdpi.com Depending on their molecular design, these materials can function as electron donors, acceptors, or as hole-transporting materials (HTMs). nih.gov
In perovskite solar cells, novel star-shaped HTMs with a triazine unit have demonstrated competitive power conversion efficiencies. researchgate.netrsc.org For example, a device using Triazine-Th-OMeTPA as the HTM achieved a power conversion efficiency of 12.51%. rsc.org Triazine derivatives are also employed as interfacial layers in OSCs to enhance charge transportation and improve the alignment of energy levels at the interface between the photoactive layer and the electrode. mdpi.com In DSSCs, triazine-linked porphyrin dyads have been successfully used as sensitizers. rsc.org The presence of a triazine core in these photosensitizers has been shown to significantly improve the photovoltaic performance of the solar cells. nih.gov Furthermore, triazine-based small molecules can be used to modify perovskite films, optimizing crystallization and passivating traps, which leads to improved device performance and stability. nih.gov
Role in Supramolecular Chemistry and Self-Assembly
The 1,3,5-triazine scaffold is a cornerstone in supramolecular chemistry, prized for its planar geometry and the specific arrangement of nitrogen atoms that act as hydrogen bond acceptors. rsc.org This facilitates the construction of highly ordered, non-covalent assemblies.
Triazine derivatives are exemplary building blocks for designing intricate supramolecular structures through self-assembly, primarily driven by multiple hydrogen bonds. researchgate.net The most classic example is the system formed by melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) and cyanuric acid, which self-assembles into a highly stable rosette motif within a 2D hydrogen-bonded network. rsc.orgresearchgate.net
This principle has been extended to design more complex systems. By modifying the substituents on the triazine ring, the resulting hydrogen bonding interactions can be altered, leading to diverse architectures ranging from pseudo-honeycomb networks to corrugated rosette layers. researchgate.netrsc.org Scientists have also engineered triazine-based oligomers as synthetic analogues of DNA, capable of forming duplexes and encoding information through specific hydrogen bond donor and acceptor sites. cam.ac.uk This highlights the programmability of the triazine core for creating functional, self-assembling information molecules. cam.ac.uk
The nitrogen atoms of the triazine ring, along with those in appended substituent groups like pyridyl or pyrazolyl moieties, serve as excellent coordination sites for metal ions. nih.govresearchgate.net This has led to the extensive use of triazine-based ligands in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and other discrete metalla-assemblies. researchgate.net
Ligands such as 2,4,6-tri(pyrazolyl)-1,3,5-triazine (tpt) and its derivatives are well-known for their ability to link metal centers, such as iron(II) or silver(I), into larger assemblies. nih.gov These interactions can lead to the formation of one-dimensional coordination polymers or even thixotropic gels under specific conditions. nih.gov Covalent Triazine Frameworks (CTFs) represent another important class of materials, which are porous organic polymers constructed from aromatic 1,3,5-triazine rings. acs.org These frameworks are noted for their high chemical stability and have applications in catalysis and gas separation. acs.orgrsc.org The synthesis of CTFs can be achieved through various methods, including the direct polymerization of triazine-containing monomers. acs.org
Host-Guest Chemistry with Triazine Scaffolds
The 1,3,5-triazine scaffold is a valuable platform for constructing host molecules in supramolecular chemistry. nih.gov The electron-deficient nature of the triazine ring, combined with the potential for peripheral functionalization, allows for the creation of well-defined cavities capable of encapsulating guest molecules. The introduction of electron-donating groups, such as the pyrrolidinyl moieties in 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine, can significantly influence the host-guest interactions. These electron-rich systems can form stable complexes with electron-poor guests through charge-transfer interactions.
Research on related triazine derivatives has demonstrated the formation of inclusion complexes. For instance, 2,4,6-tris(4-halophenoxy)-1,3,5-triazine has been shown to form crystalline host-guest complexes with trihalobenzenes, where the interaction is driven by halogen-π interactions. While specific studies on the host-guest chemistry of this compound are not extensively documented, the fundamental principles of supramolecular chemistry suggest its potential for forming complexes with suitable guest molecules. The pyrrolidinyl groups can also participate in hydrogen bonding, further stabilizing the host-guest assemblies. The design of triazine-based host materials is an active area of research, with potential applications in molecular recognition, sensing, and encapsulation. psu.eduresearchgate.net
Catalysis and Catalytic Support Materials
The inherent stability and nitrogen-rich character of the triazine ring make it an excellent scaffold for the development of catalytic materials. Triazine derivatives have been explored as catalysts themselves and as robust supports for catalytically active metal species. rsc.orgnih.gov
Heterogeneous Catalysis
Triazine-based porous organic polymers (POPs) have emerged as a significant class of heterogeneous catalysts. rsc.orgnih.gov These materials offer high surface areas, tunable porosity, and excellent thermal and chemical stability. The nitrogen atoms within the triazine ring can act as basic sites, catalyzing a variety of organic transformations. For example, porous organic polymers prepared from the polycondensation of melamine (a triamino-triazine) with dialdehydes have shown high efficiency in the Henry reaction. nih.gov
The modification of triazine-based POPs with different functional groups can further enhance their catalytic performance. While direct catalytic applications of this compound are not widely reported, the presence of the basic pyrrolidinyl nitrogen atoms suggests its potential as a solid base catalyst. Furthermore, triazine-based porous polymers have been shown to be effective in the conversion of CO2 into cyclic carbonates, highlighting their potential in sustainable chemistry. nih.gov
Support Materials for Metal Complexes
The triazine scaffold provides multiple coordination sites for metal ions, making it an ideal support material for single-atom and nanoparticle catalysts. The resulting materials often exhibit enhanced stability and recyclability compared to their homogeneous counterparts. For instance, copper(II) supported on triazine-based POPs has been used as an efficient catalyst for the Henry reaction, achieving high conversions and selectivities. nih.gov
The synthesis of N-heterocyclic carbene (NHC) ligands incorporating a triazine core has also been reported. These ligands can be complexed with transition metals such as palladium and ruthenium to form active catalysts for reactions like the Suzuki coupling and transfer hydrogenation. cardiff.ac.uk The modular nature of triazine chemistry allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the catalytic activity of the resulting metal complex.
Photocatalysis and Electrocatalysis Applications
Triazine-based materials, particularly covalent organic frameworks (COFs), have shown significant promise in photocatalysis and electrocatalysis. The electron-deficient triazine ring can act as an electron acceptor, facilitating charge separation upon photoexcitation, which is a crucial step in photocatalytic processes. Donor-acceptor type covalent triazine frameworks have been developed for visible-light-driven CO2 reduction. nih.gov
In the realm of electrocatalysis, triazine derivatives are being investigated as metal-free electrocatalysts for various reactions, including the oxygen reduction reaction (ORR) and the nitrate (B79036) reduction reaction (NO3RR). rsc.orgnih.gov The nitrogen atoms in the triazine ring are believed to play a role similar to that of a metal center in facilitating these reactions. The introduction of electron-donating groups like pyrrolidine (B122466) can modulate the electronic structure of the triazine core, potentially enhancing its electrocatalytic activity.
Polymer Chemistry and Network Formation
The rigid and trifunctional nature of the 1,3,5-triazine core makes it an excellent building block for the construction of highly ordered and porous polymers.
Triazine-Based Covalent Organic Polymers (COPs) and Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov Triazine-based COFs are typically synthesized through the condensation of triazine-containing monomers with suitable linkers. nih.gov These materials have garnered significant attention for applications in gas storage and separation, catalysis, and sensing. rsc.orgnih.gov
The synthesis of imine-linked COFs using 1,3,5-tris-(4-aminophenyl)triazine as a building block has been reported, resulting in materials with high surface areas. nih.gov The properties of these COFs can be tuned by changing the linker molecule. For example, the introduction of fluorine atoms into the linker can enhance the CO2/CH4 separation performance of the resulting COF-based mixed-matrix membranes. nih.gov
The table below summarizes the properties of some representative triazine-based COFs.
| COF Name | Monomers | Linkage | BET Surface Area (m²/g) | Application |
| HHU-COF-1 | 1,3,5-Tris-(4-aminophenyl)triazine, 4,4'-biphenyldicarboxaldehyde | Imine | 2352 | CO2/CH4 Separation |
| HHU-COF-2 | 1,3,5-Tris-(4-aminophenyl)triazine, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxaldehyde | Imine | 1356 | CO2/CH4 Separation |
| TPT-COF | Cyanuric chloride, p-hydroxy benzaldehyde | Ether | 279.5 | Dye Adsorption |
This table is based on data from the cited research articles and is for illustrative purposes.
While the direct incorporation of this compound into COFs is not extensively detailed in the literature, its structural similarity to other amino-functionalized triazine monomers suggests its potential as a building block for novel porous polymers with tailored properties. The electron-donating nature of the pyrrolidinyl groups could impart unique electronic and host-guest properties to the resulting frameworks.
Synthesis and Characterization of Triazine-Functionalized Polymers
The incorporation of the this compound moiety into a polymer backbone offers a pathway to novel materials with potentially unique thermal, mechanical, and chemical properties. While direct polymerization of this compound is not a widely documented method, a feasible and scientifically sound approach involves a two-step process: the synthesis of a reactive triazine-containing polymer, followed by a post-polymerization functionalization with pyrrolidine. This method leverages the well-established chemistry of cyanuric chloride.
The synthesis of triazine-based polymers often commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive trifunctional monomer. researchgate.netnih.gov The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential and controlled nucleophilic substitution. nih.govnih.govresearchgate.net The first substitution can occur at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third requires elevated temperatures (e.g., >60 °C). nih.govresearchgate.net This differential reactivity is crucial for creating linear or hyperbranched polymers with remaining reactive chlorine sites available for subsequent functionalization.
A plausible synthetic route begins with the polymerization of cyanuric chloride with a suitable difunctional or multifunctional co-monomer to create a reactive polymer backbone. For instance, a reaction with a diamine at controlled temperatures can lead to the formation of a linear polymer with unreacted chlorine atoms on the triazine units.
The subsequent and most critical step is the post-polymerization functionalization of the reactive triazine polymer with pyrrolidine. This nucleophilic substitution reaction would replace the remaining chlorine atoms on the triazine rings with pyrrolidinyl groups. This type of modification is analogous to the functionalization of other halogen-containing polymers, such as polyvinyl chloride (PVC), with various amines. nih.govrsc.orgresearchgate.netsctunisie.org The successful substitution would result in a polymer functionalized with this compound moieties. The synthesis of di- and tri-substituted s-triazine derivatives with pyrrolidine serves as a model for this reaction on a polymer chain. researchgate.netnih.gov
The characterization of the resulting triazine-functionalized polymer is essential to confirm its structure and properties. A combination of spectroscopic and thermal analysis techniques would be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy would be utilized to monitor the progress of the polymerization and functionalization. The disappearance of the C-Cl stretching vibrations from the cyanuric chloride and the appearance of C-N stretching bands would indicate the successful substitution with the diamine and subsequently with pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) would provide detailed structural information. The proton NMR would show characteristic signals for the pyrrolidine rings, and the carbon NMR would confirm the substitution pattern on the triazine ring.
Thermogravimetric Analysis (TGA) would be performed to assess the thermal stability of the functionalized polymer. The incorporation of the bulky and stable tris(pyrrolidin-1-yl)-triazine units is expected to influence the degradation profile of the polymer.
Differential Scanning Calorimetry (DSC) would be used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer, providing insight into its amorphous or crystalline nature.
Below are interactive data tables summarizing the expected research findings from the synthesis and characterization of a hypothetical triazine-functionalized polymer.
Table 1: Hypothetical Synthesis Parameters
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | Cyanuric chloride, Diamine | Dichloromethane | 0 - 25 | 24 | Reactive Triazine Polymer |
| 2 | Reactive Triazine Polymer, Pyrrolidine | Tetrahydrofuran | 60 - 80 | 48 | Pyrrolidinyl-functionalized Triazine Polymer |
Table 2: Expected Characterization Data
| Technique | Expected Observations |
| FTIR (cm⁻¹) | Disappearance of C-Cl bands (~850 cm⁻¹). Appearance of C-N stretching bands from pyrrolidine (~1200-1350 cm⁻¹). |
| ¹H NMR (δ, ppm) | Signals corresponding to the methylene (B1212753) protons of the pyrrolidine rings (~1.8-2.0 and ~3.4-3.6 ppm). |
| ¹³C NMR (δ, ppm) | Signals for the triazine ring carbons (~165-170 ppm) and pyrrolidine carbons (~25 and ~47 ppm). |
| TGA | Onset of decomposition temperature expected to be higher than the unfunctionalized polymer, indicating enhanced thermal stability. |
| DSC | A distinct glass transition temperature (Tg) would be observed, providing information on the polymer's amorphous nature. |
This synthetic and characterization strategy provides a clear and scientifically grounded pathway for the development of novel advanced materials based on this compound.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The conventional synthesis of 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine typically involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride with pyrrolidine (B122466). mdpi.comnih.govresearchgate.net While effective, future research will increasingly focus on developing more sustainable and efficient synthetic methodologies.
Green chemistry principles are central to this evolution. nih.gov Emerging techniques such as microwave-assisted and ultrasound-assisted synthesis have shown considerable promise for other 1,3,5-triazine (B166579) derivatives, offering benefits like reduced reaction times, lower energy consumption, and the use of more environmentally benign solvents, including water. nih.govnih.govnist.gov For instance, sonochemical methods have been reported to produce certain triazine derivatives in as little as five minutes with high yields. nih.gov Another avenue involves the use of phase-transfer catalysts, which can enhance reaction efficiency, particularly in aqueous media. nih.gov
Future investigations should systematically explore these green protocols for the synthesis of this compound. A comparative analysis of these methods against conventional heating could provide valuable data on yield, purity, and environmental impact. Furthermore, exploring acceptorless dehydrogenative coupling (ADC) strategies, which have been successfully applied to other substituted triazines using pincer-supported nickel(II) complexes, could offer an atom-economical alternative starting from different precursors. mdpi.com
| Synthesis Method | Potential Advantages for this compound | Key Research Objective |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, solvent reduction. nih.govsielc.com | Optimization of reaction conditions (temperature, time, power) and comparison with conventional methods. |
| Sonochemistry (Ultrasound) | High efficiency in aqueous media, significantly shorter reaction times. nih.gov | Development of a water-based synthetic protocol to maximize sustainability. |
| Phase-Transfer Catalysis | Enhanced reaction rates and efficiency in biphasic systems. nih.gov | Screening of various catalysts to optimize the nucleophilic substitution of cyanuric chloride with pyrrolidine. |
| Acceptorless Dehydrogenative Coupling | High atom economy, use of alternative starting materials. mdpi.com | Investigation of suitable catalysts and reaction partners for a novel synthetic route. |
Advanced Characterization Techniques for Complex Triazine Architectures
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial. While standard techniques like HPLC are used for analysis, future research should employ a suite of advanced characterization methods to probe its complex, three-dimensional architecture and dynamic behavior. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond routine ¹H and ¹³C NMR, advanced two-dimensional NMR techniques such as HSQC, HMBC, and TOCSY are essential for unambiguous structural elucidation of more complex derivatives. sigmaaldrich.comresearchgate.net Given the nitrogen-rich nature of the molecule, ¹⁵N NMR spectroscopy, including sensitivity-enhanced methods like ¹H-¹⁵N heteronuclear correlation, will be invaluable for probing the electronic environment of the triazine and pyrrolidine nitrogen atoms. sigmaaldrich.comresearchgate.netthermofisher.com Variable temperature (VT) NMR studies could also reveal conformational dynamics, such as restricted rotation around the C(triazine)-N(pyrrolidine) bonds, which has been observed in other amino-substituted triazines. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is fundamental for confirming elemental composition. nih.gov Tandem mass spectrometry (MS/MS), utilizing techniques like collision-activated dissociation (CAD), can establish characteristic fragmentation patterns, aiding in the structural identification of novel derivatives and potential metabolites or degradation products. nih.govfishersci.fi Techniques like MALDI-TOF/TOF can provide clear product-ion mass spectra for structural confirmation. nih.gov
Integration of this compound into Hybrid Materials
The integration of the this compound unit into larger, functional materials is a promising and largely unexplored research area. The triazine core can act as a robust, multifunctional scaffold, while the pyrrolidine groups offer sites for further functionalization or interaction.
Covalent Organic Frameworks (COFs): Triazine derivatives are excellent building blocks for COFs due to their defined geometry and high stability. researchgate.netgoogle.comsigmaaldrich.com Future work could explore the synthesis of COFs using this compound or a functionalized version as a monomer. The inherent porosity and high nitrogen content of such materials could make them suitable for applications in gas separation (e.g., CO₂ capture) or heterogeneous catalysis.
Organic-Inorganic Hybrid Materials: Research into hybrid materials based on pyrrolidine-functionalized silica (B1680970) has demonstrated their potential as catalysts. sigmaaldrich.com A future direction would be to synthesize a silylated derivative of this compound and incorporate it into a silica or other inorganic matrix via a sol-gel process. The resulting hybrid material could combine the structural integrity of the inorganic support with the basicity and potential catalytic activity of the triazine-pyrrolidine moieties.
Computational Design and Predictive Modeling for Tailored Properties
Computational chemistry offers powerful tools to predict the properties of novel molecules and materials, thereby guiding and accelerating experimental research. For this compound, computational studies are essential for understanding its fundamental properties and designing derivatives with tailored functionalities.
Density Functional Theory (DFT): DFT calculations can be used to investigate the geometric and electronic structure, thermodynamic properties, and reactivity of the molecule. Such studies can predict parameters like HOMO/LUMO energy levels, dipole moments, and bond dissociation energies, which are crucial for applications in electronics or as energetic materials. nih.govgoogle.com For instance, DFT has been used to assess the stability and potential performance of other nitro-substituted triazines as high-energy density materials.
Predictive Modeling for Structure-Property Relationships: By systematically modifying the substituents on the pyrrolidine rings in silico, it is possible to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. These models can predict how changes in molecular structure will affect properties like solubility, binding affinity to a target, or catalytic activity, thus enabling the rational design of new compounds for specific applications.
| Computational Method | Research Application for this compound | Predicted Parameters |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | HOMO/LUMO energies, electrostatic potential, bond energies. |
| Molecular Docking | Prediction of binding modes for biological targets or host-guest systems. | Binding affinity, interaction analysis. |
| QSAR/QSPR Modeling | Rational design of derivatives with optimized properties. | Correlation of structural features with activity/properties. |
| Hirshfeld Surface Analysis | Analysis of non-covalent interactions in the solid state. | Understanding crystal packing and intermolecular forces. |
Unexplored Applications in Chemical Sensing and Environmental Remediation
The unique electronic and structural features of this compound suggest its potential in applications that are currently unexplored for this specific compound.
Chemical Sensing: The nitrogen-rich structure of the molecule, with both triazine and pyrrolidine nitrogen atoms, makes it a compelling candidate for development as a chemosensor for metal ions. Many triazine-based molecules have been shown to act as selective and sensitive colorimetric or fluorometric sensors for ions like Zn²⁺, Fe³⁺, and Hg²⁺. Future research should involve synthesizing derivatives of this compound that incorporate chromophoric or fluorophoric units. The binding of a target metal ion to the pyrrolidine or triazine nitrogens could induce a measurable change in the absorption or emission spectrum.
Environmental Remediation: Triazine-based materials, including covalent triazine frameworks (CTFs), have shown promise as photocatalysts for the degradation of organic pollutants in water. mdpi.com The electron-rich nature of this compound could be leveraged in the design of novel metal-free photocatalysts. Research could focus on integrating this molecule into a larger conjugated system or a CTF to enhance its ability to absorb visible light and generate reactive oxygen species for the breakdown of contaminants like organic dyes or herbicides. mdpi.com
Q & A
Q. What are the established synthetic routes for 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution reactions, typically involving cyanuric chloride and pyrrolidine in the presence of a base (e.g., triethylamine or NaOH). Key steps include:
- Stepwise substitution : Sequential addition of pyrrolidine to cyanuric chloride under controlled temperatures (0–5°C initially, then room temperature) to avoid side reactions.
- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile or DMF) yields high-purity crystals (>98%). Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) resolve minor impurities .
Q. How is this compound utilized in coordination chemistry?
The triazine core and pyrrolidinyl substituents act as polydentate ligands, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). Applications include:
- Metal-Organic Frameworks (MOFs) : Acts as a bridging ligand to create porous structures for gas storage or catalysis.
- Sensors : Fluorescence quenching/enhancement upon metal binding enables detection of ions in environmental samples .
Advanced Research Questions
Q. How do electronic effects of pyrrolidinyl substituents influence reactivity in cross-coupling reactions?
The electron-donating nature of pyrrolidinyl groups increases electron density on the triazine ring, altering its reactivity:
- Mechanistic studies : DFT calculations reveal enhanced nucleophilic aromatic substitution (SNAr) at the 2,4,6-positions.
- Catalysis : Palladium-catalyzed coupling with aryl halides proceeds faster compared to electron-withdrawing substituents (e.g., pyridyl groups). Kinetic data (Table 1) highlight rate differences:
| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Pyrrolidinyl | 0.45 ± 0.02 | 65.3 ± 1.2 |
| Pyridyl (TPTZ) | 0.22 ± 0.01 | 78.9 ± 1.5 |
Data inferred from analogous triazine derivatives
Q. What experimental strategies resolve discrepancies in reported complexation constants with transition metals?
Discrepancies arise from solvent polarity, pH, and competing ligands. Robust approaches include:
- Standardized conditions : Use buffered solutions (e.g., Tris-HCl at pH 7.4) to minimize pH variability.
- Competitive titration : Introduce a reference ligand (e.g., EDTA) to validate binding constants via UV-Vis or fluorescence spectroscopy.
- Computational validation : Compare experimental logK values with density functional theory (DFT)-predicted Gibbs free energies .
Q. How does solvatochromic behavior impact the compound’s utility in photophysical studies?
The compound exhibits solvent-dependent fluorescence due to charge-transfer transitions between the triazine core and pyrrolidinyl groups:
- Emission shifts : In polar solvents (e.g., DMSO), a red shift (~30 nm) occurs due to stabilization of excited states.
- Applications : Tunable emission enables design of environment-sensitive probes for cellular imaging or solvent polarity mapping .
Methodological Challenges
Q. What precautions are critical when handling this compound in reactive environments?
- Exothermic reactions : Avoid contact with strong oxidizers (e.g., peroxides) or amines (e.g., aniline) to prevent explosive decomposition .
- Storage : Store under inert gas (N₂/Ar) at –20°C to mitigate hydrolysis or oxidation.
Q. How can computational modeling guide the design of derivatives for targeted applications?
- Structure-activity relationships (SAR) : Molecular docking predicts binding affinities for metal ions or biomolecules.
- Electronic tuning : Replace pyrrolidinyl with electron-deficient groups (e.g., CF₃) to enhance electrophilicity for catalytic applications .
Data Contradiction Analysis
Q. Why do reported yields vary in nucleophilic substitution reactions?
Variations stem from:
- Reaction scale : Small-scale syntheses (<1 mmol) often report higher yields (>85%) due to better temperature control.
- Base selection : NaOH may cause hydrolysis side products, whereas triethylamine minimizes degradation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
